Product packaging for 3-(4-Bromophenyl)butan-2-ol(Cat. No.:)

3-(4-Bromophenyl)butan-2-ol

Cat. No.: B13080520
M. Wt: 229.11 g/mol
InChI Key: LCBVCKRLEQOMFE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)butan-2-ol (CAS 1516375-23-7) is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . This brominated aromatic alcohol features a butan-2-ol chain substituted at the 3-position with a 4-bromophenyl group, making it a valuable chiral intermediate and building block in organic synthesis. Researchers utilize this compound primarily in pharmaceutical research and development, where it serves as a precursor for more complex molecules. The bromine atom provides an excellent site for further functionalization through cross-coupling reactions, while the alcohol moiety can be oxidized or further derivatized. Although specific mechanistic studies on this exact compound are limited in the literature, compounds with similar bromophenyl architectures have demonstrated significant research utility as intermediates in biodegradable lipid nanoparticles for nucleic acid delivery . These lipid-based delivery systems typically incorporate cationic lipids that contain bromophenyl-like structures in their hydrophobic domains, which are crucial for forming stable particles with therapeutic agents like siRNA and mRNA . The steric and electronic properties imparted by the specific substitution pattern of this compound contribute to its potential application in designing novel drug delivery systems where molecular geometry significantly impacts self-assembly characteristics and encapsulation efficiency. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified researchers using appropriate safety precautions. Note: This product is currently out of stock; please contact us for availability timelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B13080520 3-(4-Bromophenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-(4-bromophenyl)butan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8,12H,1-2H3

InChI Key

LCBVCKRLEQOMFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(4-Bromophenyl)butan-2-ol

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursor structures. wikipedia.orgicj-e.org This process involves breaking bonds (disconnections) to identify potential synthetic routes. wikipedia.orgamazonaws.com

For this compound, two primary retrosynthetic strategies can be identified:

Functional Group Interconversion (FGI): The most straightforward retrosynthetic step is the FGI of the secondary alcohol to a ketone. This identifies 3-(4-bromophenyl)butan-2-one as a key strategic intermediate. The forward reaction, the reduction of this ketone, is a reliable and high-yielding transformation.

Carbon-Carbon Bond Disconnection: A C-C bond disconnection adjacent to the hydroxyl group (at the C2-C3 position) simplifies the carbon skeleton. This disconnection yields two synthons: a nucleophilic 1-(4-bromophenyl)ethyl anion and an electrophilic acetyl cation. The corresponding synthetic equivalents for these synthons would be a 1-(4-bromophenyl)ethyl organometallic reagent (like a Grignard or organolithium reagent) and an acetaldehyde (B116499) derivative, respectively.

These two approaches are not mutually exclusive and can be combined. For instance, the ketone intermediate, 3-(4-bromophenyl)butan-2-one, can be further disconnected via an alpha-carbon disconnection (at the C3-aryl bond) to a butan-2-one enolate and a 4-bromophenyl electrophile.

Direct Synthesis Routes to this compound and its Stereoisomers

The synthesis of the target molecule can be achieved through direct construction of the carbon skeleton or by modification of a closely related precursor.

These reactions build the molecule's carbon framework, often establishing one or more of its stereocenters.

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles used to form C-C bonds by adding to carbonyl groups. wikipedia.orgsigmaaldrich.com The reaction of these reagents with aldehydes or ketones produces alcohols upon acidic workup. organic-chemistry.orgmasterorganicchemistry.com

A plausible synthetic route based on the retrosynthetic analysis involves the reaction of a Grignard reagent with an aldehyde. Specifically, 1-(4-bromophenyl)ethylmagnesium bromide could be added to acetaldehyde. This reaction constructs the C2-C3 bond and generates the secondary alcohol functionality simultaneously. Similarly, organolithium reagents can be used for the same transformation, often exhibiting different reactivity and selectivity profiles. wikipedia.orgmasterorganicchemistry.com

Table 1: Hypothetical Organometallic Addition Routes

Route Nucleophilic Reagent Electrophilic Reagent Key Bond Formed Product
A 1-(4-Bromophenyl)ethylmagnesium bromide Acetaldehyde C2-C3 This compound

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org This strategy is particularly powerful for stereoselective synthesis. A well-documented method for synthesizing a direct precursor to the target molecule involves the asymmetric conjugate addition of an arylboronic acid to an unsaturated ester. orgsyn.orgorgsyn.org

Specifically, (4-bromophenyl)boronic acid can be added to ethyl (E)-but-2-enoate (ethyl crotonate) in a rhodium-catalyzed reaction. The use of a chiral phosphine (B1218219) ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), induces high enantioselectivity, leading to the formation of (S)-Ethyl 3-(4-bromophenyl)butanoate in high yield and excellent enantiomeric excess. orgsyn.orgorgsyn.org This butanoate ester can then be readily reduced to the target alcohol, this compound.

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Addition

Parameter Details
Aryl Source (4-Bromophenyl)boronic acid
Michael Acceptor Ethyl (E)-but-2-enoate
Catalyst Bis(norbornadiene)rhodium(I) tetrafluoroborate
Chiral Ligand (R)-(+)-BINAP
Solvent 1,4-Dioxane and Water
Product (S)-Ethyl 3-(4-bromophenyl)butanoate
Reported Yield 73% (after hydrolysis and crystallization of the corresponding acid) orgsyn.org

| Enantiomeric Purity | High ee reported orgsyn.orgorgsyn.org |

As identified in the retrosynthetic analysis, a highly effective method for synthesizing this compound is the reduction of its corresponding ketone precursor, 3-(4-bromophenyl)butan-2-one. chemspider.com This transformation is typically achieved using metal hydride reagents.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reduction of the carbonyl group creates a new chiral center at the C2 position. Since the precursor ketone already possesses a stereocenter at the C3 position, this reduction leads to the formation of a mixture of diastereomers ((2R,3S/2S,3R) and (2S,3S/2R,3R)). Without the use of chiral reducing agents or catalysts, a nearly 1:1 mixture of these diastereomers is typically obtained. Stereoselective reductions can be employed to favor the formation of a single diastereomer if required.

Table 3: Common Reagents for Ketone Reduction

Reducing Agent Typical Solvent(s) Selectivity Comments
Sodium Borohydride (NaBH₄) Methanol (B129727), Ethanol Low diastereoselectivity (typically) A mild and safe reagent suitable for reducing ketones in the presence of less reactive functional groups like esters.

Table of Compounds

Table 4: List of Chemical Compounds

Compound Name Molecular Formula
This compound C₁₀H₁₃BrO
3-(4-Bromophenyl)butan-2-one C₁₀H₁₁BrO
Acetaldehyde C₂H₄O
(4-Bromophenyl)boronic acid C₆H₆BBrO₂
1-(4-Bromophenyl)propanal C₉H₉BrO
Ethyl (E)-but-2-enoate C₆H₁₀O₂
(S)-Ethyl 3-(4-bromophenyl)butanoate C₁₂H₁₅BrO₂
1,4-Dioxane C₄H₈O₂
Lithium Aluminum Hydride AlH₄Li
Methyllithium CH₃Li
Sodium Borohydride BH₄Na
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) C₄₄H₃₂P₂

Reduction of Ketone Precursors (e.g., 3-(4-Bromophenyl)butan-2-one)

Stoichiometric Reducing Agents

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, often accomplished using stoichiometric metal hydride reagents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. orgchemres.org Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. It effectively reduces aldehydes and ketones while being unreactive towards many other functional groups. orgchemres.org

In a typical procedure, 4-(4-bromophenyl)butan-2-one (B1268805) is dissolved in a suitable solvent, and sodium borohydride is added portion-wise at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, this compound, is isolated through extraction and purification.

Lithium aluminum hydride is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. orgchemres.org However, its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, tetrahydrofuran) and careful handling due to its violent reaction with water and protic solvents. While effective for the reduction of 4-(4-bromophenyl)butan-2-one, its lack of selectivity makes NaBH₄ a more common choice for this specific transformation unless other functional groups that are resistant to NaBH₄ also need to be reduced.

Another approach involves the use of sodium cyanoborohydride (NaBH₃CN), a selective reducing agent that is particularly effective under mildly acidic conditions. orgchemres.org Research has shown that solid-phase reactions using NaBH₃CN with Tonsil clay can efficiently reduce aldehydes and ketones at room temperature, offering advantages such as shorter reaction times, simple work-up, and solvent-free conditions. orgchemres.org

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones. orgchemres.org
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Very strong, non-selective, reacts violently with protic solvents. orgchemres.org
Sodium Cyanoborohydride (NaBH₃CN)Acidic Methanol, Solid-phase (with clay)Stable and selective, effective at lower pH. orgchemres.org
Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a greener and more atom-economical alternative to stoichiometric reducing agents. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the carbonyl group of 4-(4-bromophenyl)butan-2-one.

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or methanol under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, gas-phase catalytic hydrogenation over a Pd/Al₂O₃ catalyst is another viable method. researchgate.net

Ruthenium-based catalysts have also shown high efficacy in the selective hydrogenation of ketones to alcohols. mdpi.com Studies on the hydrogenation of acetone (B3395972) to isopropyl alcohol using ruthenium nanoparticles supported on activated charcoal and nano-zinc oxide have demonstrated high conversion and selectivity under mild conditions. mdpi.com Such systems could be adapted for the synthesis of this compound. The general mechanism for heterogeneous catalytic carbonyl hydrogenation involves the activation of the C=O bond by an electropositive species on the catalyst surface, which facilitates the attack by hydrogen. mdpi.com

CatalystTypical ConditionsAdvantages
Palladium on Carbon (Pd/C)H₂ gas, Ethanol/Ethyl AcetateWidely available, efficient. researchgate.net
Raney NickelH₂ gas, EthanolCost-effective.
Ruthenium-based catalystsH₂ gas, various supportsHigh activity and selectivity, mild conditions. mdpi.com

Nucleophilic Substitution Reactions on Precursors

An alternative synthetic route to this compound involves the formation of the carbon skeleton through a nucleophilic substitution or addition reaction. One plausible strategy is the Grignard reaction, where an organomagnesium halide adds to an aldehyde.

For instance, the reaction of 2-bromobutane (B33332) with magnesium metal would form the Grignard reagent, sec-butylmagnesium bromide. Subsequent reaction of this reagent with 4-bromobenzaldehyde (B125591) would yield, after an acidic workup, 1-(4-bromophenyl)-2-methylbutan-1-ol, an isomer of the target compound. To obtain the desired this compound, one could react ethylmagnesium bromide with 1-(4-bromophenyl)propan-1-one.

Another approach involves the nucleophilic opening of a substituted epoxide. For example, reacting 2-(4-bromophenyl)propylene oxide with a methyl-based nucleophile, such as methylmagnesium bromide or methyllithium, would lead to the formation of this compound after workup. The regioselectivity of the epoxide opening would be a critical factor in this synthesis.

Ionic liquids have also been shown to be highly efficient reagents for nucleophilic substitution reactions of sulfonate esters derived from alcohols, providing an environmentally attractive protocol that avoids additional solvents. organic-chemistry.org

Stereoselective Synthesis of this compound

The presence of two chiral centers in this compound means it can exist as four possible stereoisomers. The synthesis of single, enantiomerically pure isomers is of great importance, particularly for applications in pharmaceuticals and materials science. This requires the use of stereoselective synthetic methods.

Enantioselective Catalysis (e.g., Biocatalytic Reductions, Asymmetric Hydrogenation)

Enantioselective catalysis offers a powerful tool for the synthesis of chiral alcohols from prochiral ketones. This can be achieved through either asymmetric hydrogenation or biocatalytic reduction.

Asymmetric Hydrogenation utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to selectively produce one enantiomer of the alcohol. wikipedia.org Rhodium, ruthenium, and iridium complexes with chiral phosphine ligands such as BINAP are commonly employed. dicp.ac.cnorganic-chemistry.org The reaction hydrogenates the prochiral ketone, 4-(4-bromophenyl)butan-2-one, with high enantioselectivity. The development of catalysts for the asymmetric hydrogenation of unfunctionalized ketones remains an active area of research, with iridium catalysts showing promise for a wide variety of substrates. researchgate.netnih.gov

Biocatalytic reductions employ enzymes or whole microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to perform the enantioselective reduction of the ketone precursor. researchgate.net These biocatalysts contain oxidoreductase enzymes that can reduce carbonyl compounds with high stereoselectivity, often favoring the production of a specific enantiomer. The use of whole-cell systems can be advantageous as they contain the necessary cofactors (like NADPH) and regeneration systems. Studies have shown the successful enantioselective reduction of various aryl ketones using yeast, which could be applied to 4-(4-bromophenyl)butan-2-one. researchgate.net

MethodCatalyst/BiocatalystKey Features
Asymmetric HydrogenationChiral Rh, Ru, or Ir complexes (e.g., with BINAP ligand)High enantioselectivity, broad substrate scope, requires specialized ligands and catalysts. dicp.ac.cnorganic-chemistry.org
Biocatalytic ReductionBaker's yeast (Saccharomyces cerevisiae), isolated oxidoreductasesHigh enantioselectivity, mild reaction conditions (aqueous media, room temp.), environmentally friendly. researchgate.net

Diastereoselective Synthesis through Chiral Auxiliary or Ligand Control

Diastereoselective synthesis involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed.

A common strategy involves attaching a chiral auxiliary to a precursor molecule. For example, a chiral auxiliary like pseudoephedrine or a derivative of Ellman's N-tert-butanesulfinamide could be used. osi.lvnih.gov The synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been reported via a rhodium-catalyzed asymmetric Michael addition using (R)-BINAP as a chiral ligand. orgsyn.orgorgsyn.org This chiral acid is a key precursor. It can be converted to a chiral ketone, and subsequent reduction would yield a diastereomerically enriched alcohol. Alternatively, the chiral acid can be reduced directly to the corresponding chiral alcohol, 3-(4-bromophenyl)butan-1-ol, which could then be chemically transformed into the target compound.

The use of chiral auxiliaries provides a strong bias for the formation of one diastereomer over the other. The major challenges in this approach are the efficient introduction and removal of the auxiliary without racemization of the product. researchgate.net

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations in a single synthetic sequence. nih.govrug.nl This approach can provide efficient and highly selective routes to chiral molecules.

A potential chemoenzymatic strategy for this compound could involve an initial chemical synthesis of the racemic alcohol, followed by an enzymatic kinetic resolution. In this step, an enzyme (e.g., a lipase) selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated and unacylated alcohols can then be separated.

Alternatively, a chemoenzymatic process could involve a chemical step to create a precursor that is then subjected to a biocatalytic transformation. For instance, a chemical reaction could be used to synthesize 4-(4-bromophenyl)butan-2-one, which is then enantioselectively reduced using a specific ketoreductase enzyme to yield the desired (R)- or (S)-alcohol. nih.gov The combination of a Suzuki-Miyaura coupling with a biocatalytic reduction has been shown to furnish a range of diarylmethanol derivatives in high yields and enantiomeric excess. nih.gov Such multi-step, one-pot chemoenzymatic cascades are increasingly being developed to improve process efficiency and sustainability. nih.gov

Derivatization and Further Chemical Transformations of this compound

The strategic modification of this compound through derivatization can lead to a diverse array of compounds with altered physical, chemical, and biological properties. These transformations can be broadly categorized into reactions involving the hydroxyl group and those targeting the aryl bromide.

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in this compound is a versatile handle for numerous chemical conversions.

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-(4-bromophenyl)butan-2-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) and reagents used in the Swern oxidation are particularly effective for this conversion, as they are known to oxidize secondary alcohols to ketones without further oxidation. chemistrysteps.com Stronger oxidizing agents are generally not used as they can lead to cleavage of carbon-carbon bonds under harsh conditions.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing Agent/MethodDescription
Pyridinium Chlorochromate (PCC)A milder version of chromic acid, typically used in dichloromethane (B109758) (DCM), that oxidizes secondary alcohols to ketones.
Swern OxidationUtilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions. chemistrysteps.com
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols.

It is important to note that further oxidation of the resulting ketone to a carboxylic acid would require cleavage of a carbon-carbon bond, a process that is not typically observed under standard oxidation conditions for ketones.

The hydroxyl group of this compound can be readily converted into an ether or an ester functional group.

Etherification is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. byjus.comlibretexts.orglibretexts.org The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions. libretexts.org

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. organic-chemistry.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com When using a carboxylic acid, an acid catalyst is typically required to facilitate the reaction, which is known as the Fischer esterification. masterorganicchemistry.com A more efficient method involves the use of an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). organic-chemistry.orglibretexts.org For instance, the reaction of this compound with acetic anhydride would yield 3-(4-bromophenyl)butan-2-yl acetate.

Table 2: Representative Etherification and Esterification Reactions

Reaction TypeReagentsProduct Type
Williamson Ether Synthesis1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I)Alkyl Ether
Fischer EsterificationCarboxylic Acid (e.g., CH₃COOH), Acid CatalystEster
AcylationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Ester
AcylationAcid Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine)Ester

The hydroxyl group can be replaced by a halogen atom using various halogenating agents. Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. masterorganicchemistry.comchadsprep.comchemistrysteps.com These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the chiral center. masterorganicchemistry.comchadsprep.comchemistrysteps.com The use of these reagents is often preferred over hydrohalic acids (HCl or HBr) as they tend to minimize the occurrence of carbocation rearrangements. masterorganicchemistry.com

Table 3: Common Reagents for the Halogenation of Secondary Alcohols

ReagentProductMechanismStereochemistry
Thionyl Chloride (SOCl₂)Alkyl ChlorideSN2Inversion
Phosphorus Tribromide (PBr₃)Alkyl BromideSN2Inversion

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring of this compound provides a site for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. It is often necessary to protect the hydroxyl group before carrying out these transformations to prevent potential side reactions.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. organic-chemistry.orgnih.govyoutube.comlibretexts.org The Suzuki reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling with a substituted phenylboronic acid would yield a derivative of 3-(biphenyl-4-yl)butan-2-ol. The reaction is tolerant of a wide range of functional groups, although protection of the alcohol may be required depending on the specific reaction conditions.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between the aryl bromide and an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is a versatile method for the arylation of alkenes. The reaction of this compound with an alkene, such as styrene, would lead to the formation of a stilbene (B7821643) derivative. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. wikipedia.orgnrochemistry.comgold-chemistry.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. Coupling of this compound with a terminal alkyne would result in the formation of a 3-(4-(alkynyl)phenyl)butan-2-ol derivative.

Table 4: Overview of Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingOrganoboron Compound (e.g., R-B(OH)₂)Palladium Catalyst, BaseBiaryl Derivative
Heck ReactionAlkene (e.g., R-CH=CH₂)Palladium Catalyst, BaseArylated Alkene
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Palladium Catalyst, Copper Co-catalyst, BaseAryl Alkyne

These synthetic methodologies highlight the versatility of this compound as a building block in organic synthesis, allowing for the independent or sequential modification of its two key functional groups to generate a wide range of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike more common SN1 and SN2 reactions, the SNAr mechanism does not typically occur on simple aryl halides like this compound under standard conditions. pressbooks.pubchemistrysteps.com The reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgpressbooks.pubchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The aromatic ring of this compound lacks the required activation by such electron-withdrawing groups, making it resistant to the classical addition-elimination SNAr mechanism. chemistrysteps.com For substitution to occur on such unactivated aryl halides, more forcing conditions or alternative catalytic pathways are typically required. pressbooks.pub While direct SNAr is unfavorable, related transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) can achieve the net substitution of the bromine atom with various nucleophiles under different mechanistic pathways. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization involves a reaction where different parts of the same molecule react to form a ring. For derivatives of this compound, this could theoretically occur between the butanol side chain and the bromophenyl ring. For instance, deprotonation of the hydroxyl group to form an alkoxide could create an internal nucleophile. This nucleophile could then attack the aromatic carbon bearing the bromine atom to form a cyclic ether.

However, as with SNAr, this direct intramolecular substitution is mechanistically challenging without activation of the aromatic ring or the use of a catalyst. The literature more commonly describes intermolecular reactions for this class of compounds. nih.gov The formation of cyclic structures involving the phenyl and butanol moieties would likely necessitate converting the starting material into a more reactive derivative and employing metal-catalyzed cyclization conditions.

Green Chemistry Aspects in Synthetic Methodologies

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. illinois.edu In the context of synthesizing compounds like this compound, this involves employing milder reaction conditions, using less toxic reagents, and improving atom economy. nih.gov

Solvent-Free Reactions

One key principle of green chemistry is the reduction or elimination of organic solvents, which are often volatile, toxic, and difficult to dispose of. Solvent-free, or solid-state, reactions represent a significant step toward more environmentally benign chemical synthesis. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in the reviewed literature, related synthetic transformations, such as the synthesis of various aniline (B41778) derivatives, have been successfully performed under solvent-free conditions, suggesting the potential applicability of this approach. nih.gov Such reactions can lead to higher efficiency, easier product separation, and a significantly reduced environmental footprint.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. illinois.edunih.gov It offers high selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, thereby avoiding the need for harsh reagents and protecting groups. illinois.edu

For the synthesis of chiral alcohols like this compound, the most prominent biocatalytic method is the asymmetric reduction of the corresponding prochiral ketone, 4-(4-bromophenyl)butan-2-one. This transformation is highly valuable as it can produce a single enantiomer of the alcohol, which is often crucial for pharmaceutical applications. illinois.edu Various microorganisms and isolated enzymes are employed for this purpose.

Research Findings in Biocatalytic Reduction:

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly effective for this type of reduction. asianpubs.org These enzymes typically utilize cofactors like NADPH or NADH for the hydride transfer. researchgate.net Studies on analogous ketones, such as 4-phenyl-2-butanone, have demonstrated the efficacy of whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) and Geotrichum candidum. researchgate.net The enantioselectivity and yield of these reactions can be significantly influenced by reaction conditions, including pH, temperature, co-substrate addition (e.g., glucose for cofactor regeneration), and the presence of organic co-solvents. researchgate.net

For example, the enzymatic reduction of various phenyl-butanone derivatives has been achieved with high enantiomeric excess (ee), often exceeding 99% for the desired (S)- or (R)-alcohol. The table below summarizes typical results from the bioreduction of related ketones, illustrating the potential of this method for synthesizing enantiopure this compound.

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee %)
4-phenyl-2-butanoneSaccharomyces cerevisiae(S)-4-phenyl-2-butanol>95>99
1-phenyl-2-butanoneW110A TeSADH(S)-1-phenyl-2-butanolHigh>99
4-phenyl-3-butyn-2-oneW110A TeSADH(S)-4-phenyl-3-butyn-2-ol>99>99

This table is illustrative and based on data for structurally similar compounds. W110A TeSADH is a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus. asianpubs.orgresearchgate.net

Stereochemical Investigations and Chiroptical Properties

Diastereomeric Ratios and Separation Techniques

The synthesis of 3-(4-Bromophenyl)butan-2-ol from precursors that create one of the chiral centers in the presence of the other results in the formation of diastereomers. The ratio of these diastereomers is governed by the reaction mechanism and steric hindrance, often described by Cram's rule or the Felkin-Anh model. For instance, the reduction of a ketone precursor, 3-(4-bromophenyl)butan-2-one, will generate the hydroxyl group at C2, leading to a mixture of (2R,3S) and (2S,3S) isomers if the (S)-ketone is used, or a mix of all four isomers if a racemic ketone is used.

The separation of these diastereomeric pairs is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) on a normal phase column (e.g., silica (B1680970) gel) is a powerful method for separating diastereomers, as their different physical properties lead to differential interaction with the stationary phase. nih.gov The separation efficiency is influenced by the choice of mobile phase and flow rate. In some cases, fractional crystallization can also be employed, exploiting the different solubilities of the diastereomeric salts or derivatives. For analogous compounds like 3-bromo-2-butanol, diastereomers have been successfully separated on a preparative scale. researchgate.net

Table 1: General Techniques for Diastereomer Separation

Technique Principle Applicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase based on differences in polarity and stereochemistry. nih.gov Highly effective for separating both analytical and preparative quantities of the diastereomeric pairs.
Gas Chromatography (GC) Separation in the gas phase based on differential volatility and interaction with a stationary phase in a capillary column. Suitable for volatile derivatives of the alcohol; may require derivatization to improve separation.

| Fractional Crystallization | Separation based on differences in the solubility of the diastereomers, often after derivatization with a chiral resolving agent. | Potentially useful for large-scale separation if significant solubility differences exist between the diastereomers. |

Enantiomeric Excess Determination Methods

Once diastereomers are separated, the enantiomeric purity of each pair must be determined. Enantiomeric excess (ee) is a measure of this purity. masterorganicchemistry.com The most common and accurate method for determining the ee of chiral alcohols like this compound is chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

For structurally related compounds, specific chiral columns and conditions have been reported. For example, the enantiomers of a similar ketone, (4R)-(4-Bromophenyl)-4-hydroxy-2-butanone, were resolved using a Chiralpak AD column with a mobile phase of 2-propanol and n-hexane. rsc.org Similar conditions would be a starting point for developing a separation method for the enantiomers of this compound.

Table 2: Example HPLC Conditions for Enantiomeric Excess Determination of an Analogous Compound

Parameter Value
Column Chiralpak AD
Mobile Phase 2-propanol/n-hexane (7.5:92.5 V/V)
Flow Rate 0.8 mL/min
Detection UV at 254 nm

Data based on the separation of an analogous bromophenyl ketone, indicating a viable method for the target alcohol. rsc.org

Absolute Configuration Assignment

Determining the absolute configuration (the precise three-dimensional arrangement of atoms as R or S) of each stereocenter is a crucial step. libretexts.org The correlation between the R/S designation and the direction of optical rotation (+/-) is not absolute and must be determined experimentally for each compound. pearson.com

One of the most definitive methods for assigning absolute configuration is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density in a crystalline solid. While obtaining suitable crystals of the alcohol itself can be challenging, it is common practice to synthesize a crystalline derivative using a chiral reagent of known absolute configuration. The configuration of the entire molecule, including the alcohol's chiral centers, can then be determined unambiguously. taylorandfrancis.com For the analogous compound (2S)-4-(4-hydroxyphenyl)butan-2-ol, its absolute configuration was successfully determined using this method.

Spectroscopic methods, in conjunction with computational analysis, can also provide insight into the absolute configuration. Chiroptical techniques such as Circular Dichroism (CD) are particularly sensitive to the molecule's stereochemistry.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation around single bonds. lumenlearning.com For this compound, the most significant conformational flexibility comes from rotation around the C2-C3 bond. The analysis of this rotation is analogous to that of butane (B89635), but with more complex steric and electronic interactions due to the presence of hydroxyl, methyl, and 4-bromophenyl substituents. libretexts.orgyoutube.com

By creating Newman projections sighting down the C2-C3 bond, the relative energies of the various staggered and eclipsed conformations can be estimated.

Staggered Conformations: These are energy minima. The most stable staggered conformation is the anti-periplanar arrangement, where the two largest substituents (the 4-bromophenyl group on C3 and the hydroxyl group on C2) are positioned 180° apart to minimize steric hindrance. youtube.com Gauche conformations, where these groups are 60° apart, are also staggered but are higher in energy due to steric strain. khanacademy.org

Eclipsed Conformations: These represent energy maxima. The highest energy conformation occurs when the largest groups are fully eclipsed (dihedral angle of 0°), a conformation referred to as syn-periplanar. youtube.com

The relative energies of these conformations create an energy landscape that determines the molecule's preferred shape. The stability is primarily dictated by minimizing steric repulsion between the bulky 4-bromophenyl group and the other substituents. lumenlearning.com

Table 3: Key Conformations Around the C2-C3 Bond

Conformation Dihedral Angle (Largest Groups) Relative Energy Stability
Anti ~180° Lowest Most Stable
Gauche ~60° Intermediate Less Stable

| Eclipsed (Syn) | 0° | Highest | Least Stable |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(4-Bromophenyl)butan-2-ol, with its multiple chiral centers and complex proton and carbon environments, advanced NMR methods are indispensable.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and revealing the intricate connectivity within this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, cross-peaks would be expected between the proton on C2 and the protons on C1 and C3. Similarly, a correlation would be seen between the C3 proton and the methyl protons on C4, as well as the aromatic protons on the bromophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly attached proton and carbon atoms. sdsu.edu This is fundamental for assigning which protons are attached to which carbons. For instance, the spectrum would show a correlation between the proton signal of the C1 methyl group and its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC would show correlations between the C1 methyl protons and the C2 carbon, and between the aromatic protons and the C3 and other aromatic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of a molecule by identifying protons that are close in space, regardless of their bonding connectivity. For the diastereomers of this compound, NOESY can help to establish the relative configuration of the stereocenters at C2 and C3 by observing spatial correlations between the protons on these carbons and adjacent methyl groups.

A summary of expected key 2D NMR correlations for this compound is presented below:

Proton (¹H)Expected COSY Correlations (with ¹H at)Expected HSQC Correlation (with ¹³C at)Expected HMBC Correlations (with ¹³C at)
H1 (CH₃)H2C1C2
H2 (CHOH)H1, H3C2C1, C3, C4
H3 (CHAr)H2, H4C3C2, C4, C' (ipso-C)
H4 (CH₃)H3C4C2, C3, C' (ipso-C)
Aromatic HOther Aromatic HCorresponding Aromatic CAdjacent Aromatic C, C3

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes. In molecules like this compound, restricted rotation around the C3-C(aromatic) bond can lead to different conformers that may be observable at low temperatures. nih.govresearchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with this rotation and understand the conformational preferences of the molecule. nih.gov

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared (IR), Raman)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. triprinceton.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aliphatic and aromatic parts of the molecule would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org A strong absorption corresponding to the C-O stretching of the secondary alcohol would be expected around 1100 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. triprinceton.org Aromatic ring vibrations often give rise to strong Raman signals. researchgate.net For this compound, the symmetric stretching of the bromophenyl ring would be a prominent feature. Non-polar bonds, which are weak in the IR spectrum, can be strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H (alcohol)3200-3600 (broad)Weak
C-H (aromatic)3000-3100Strong
C-H (aliphatic)2850-3000Strong
C=C (aromatic)1450-1600Strong
C-O (alcohol)~1100Moderate
C-Br500-600Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision. nih.gov For this compound (C₁₀H₁₃BrO), HRMS can confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) that distinguishes it from other molecules with the same nominal mass. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to provide more detailed structural information. rsc.orgmdpi.com The fragmentation of this compound would likely proceed through several common pathways for alcohols and alkyl halides. youtube.comlibretexts.org

Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group. youtube.com This would result in the formation of a stable, resonance-stabilized cation.

Dehydration: The loss of a water molecule (18 amu) is a characteristic fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment corresponding to the loss of the bromine atom (79 or 81 amu). youtube.com

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

As of the latest available data, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction studies for the specific compound this compound. Consequently, detailed information regarding its solid-state structure, such as unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray crystallography, is not present in the current scientific literature.

While the crystal structures of numerous related bromophenyl derivatives have been elucidated, direct extrapolation of these findings to predict the precise solid-state conformation and intermolecular interactions of this compound would be speculative. The specific stereochemistry of the butan-2-ol moiety, combined with the electronic and steric influences of the bromine substituent on the phenyl ring, would uniquely dictate the crystal packing and the nature of any hydrogen bonding or other non-covalent interactions.

To provide a comprehensive analysis, future research would need to involve the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis. Such a study would yield critical data, which would typically be presented in the following formats:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₀H₁₃BrO
Formula weight229.11
TemperatureTo be determined
WavelengthTo be determined
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, α = ? °
b = ? Å, β = ? °
c = ? Å, γ = ? °
Volume? ų
Z?
Density (calculated)? g/cm³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm
Theta range for data collection? to ? °
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected?
Independent reflections? [R(int) = ?]
Completeness to theta = ?°? %
Absorption correctionTo be determined
Max. and min. transmission? and ?
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters? / ? / ?
Goodness-of-fit on F²?
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Largest diff. peak and hole? and ? e.Å⁻³

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
O—H···O????
C—H···O????
C—H···Br????
C—H···π????

The data in these tables would provide a definitive understanding of the three-dimensional arrangement of the molecules in the solid state. The analysis of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potentially weak interactions involving the bromine atom and the phenyl ring, would be crucial for understanding the supramolecular chemistry of this compound. Without experimental data, any further discussion on the specific intermolecular forces and crystal packing of this compound remains speculative.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, such as their geometries, energies, and spectroscopic signatures.

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. This process would yield the most stable three-dimensional structure of 3-(4-Bromophenyl)butan-2-ol, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, calculating energetic profiles for different conformers or diastereomers would reveal their relative stabilities. However, specific optimized coordinates and energy values for this molecule are not documented in existing research.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. For this compound, the specific energy values for these frontier orbitals and the resulting energy gap have not been reported.

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. This correlation is vital for structural confirmation. A theoretical vibrational analysis for this compound would be valuable but is currently unavailable.

Quantum Chemical Descriptors and Reactivity Indices

These theoretical descriptors provide quantitative insights into the reactivity and electronic characteristics of a molecule.

NBO analysis provides a detailed picture of the electron density distribution within a molecule. It localizes the electron density into atomic charges, lone pairs, and bond orbitals, offering insights into hybridization and donor-acceptor interactions between orbitals. This analysis would elucidate the charge on each atom of this compound and describe the nature of its chemical bonds. Such specific charge and hybridization data are not present in the current body of literature.

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. An MEP map for this compound would identify the reactive sites, such as the electronegative oxygen and bromine atoms, but a specific, calculated map has not been published.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational landscape of this compound is primarily determined by the rotation around the single bonds of the butanol chain and the bond connecting the phenyl ring to the chain. The presence of a bulky 4-bromophenyl group and a hydroxyl group introduces steric and electronic effects that influence the rotational energy profile.

A typical MD simulation protocol would involve:

System Setup: A 3D model of the this compound molecule is generated. For simulations in a condensed phase, the molecule would be placed in a simulation box filled with a suitable solvent, such as water or an organic solvent.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the interatomic and intramolecular forces.

Energy Minimization: The initial system is subjected to energy minimization to relieve any unfavorable steric clashes.

Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.

Production Run: A long simulation is run to generate a trajectory of the molecule's motion over time.

Analysis of the MD trajectory would reveal the preferred dihedral angles and the relative populations of different conformers. For this compound, the key dihedral angles to consider are around the C2-C3 bond of the butanol chain and the C3-C(aromatic) bond. The interactions between the methyl group, the hydroxyl group, the hydrogen atoms, and the large bromophenyl group will lead to specific low-energy conformations. wolfram.com The bulky bromophenyl group would likely favor staggered conformations to minimize steric hindrance.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides reliable methods for predicting spectroscopic parameters, which are invaluable for the characterization of novel compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The prediction of NMR chemical shifts can be performed using various computational methods, such as Density Functional Theory (DFT). While experimental data for this compound is not available, a predicted ¹H NMR spectrum can be inferred from the analysis of similar structures, such as 1-(4-bromophenyl)ethanol. chemicalbook.comnih.gov The expected chemical shifts (δ) in ppm relative to TMS are presented in the table below.

Predicted ¹H NMR Data for this compound

Protons Multiplicity Predicted Chemical Shift (ppm)
CH₃ (on C1) Doublet ~ 1.2
OH Singlet (broad) Variable (2-5)
H (on C2) Multiplet ~ 3.8
H (on C3) Multiplet ~ 2.8
CH₃ (on C4) Doublet ~ 1.3

Predicted ¹³C NMR chemical shifts are also crucial for structural elucidation. The approximate chemical shifts for the carbon atoms in this compound are tabulated below.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~ 23
C2 ~ 68
C3 ~ 50
C4 ~ 20
C (aromatic, attached to C3) ~ 145
CH (aromatic) ~ 128
CH (aromatic) ~ 131

Predicted IR Frequencies:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of this compound can be predicted computationally. The key expected vibrational frequencies are listed in the table below. libretexts.orglibretexts.orgorgchemboulder.com

Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretching 3600-3200 (broad)
C-H (aromatic) Stretching 3100-3000
C-H (aliphatic) Stretching 3000-2850
C=C (aromatic) Stretching 1600-1450
C-O Stretching 1150-1050

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a secondary alcohol, two important reactions are oxidation and dehydration.

Oxidation to a Ketone:

Secondary alcohols can be oxidized to ketones. savemyexams.comlibretexts.org The reaction of this compound with an oxidizing agent, such as chromic acid, would yield 3-(4-bromophenyl)butan-2-one. Computational studies can model this reaction by:

Mapping the potential energy surface of the reaction.

Locating the transition state structure for the hydrogen abstraction from the alcohol.

Calculating the activation energy, which provides information about the reaction rate.

The mechanism generally involves the formation of a chromate (B82759) ester followed by the elimination of a proton and the chromium species, leading to the formation of the ketone.

Dehydration to Alkenes:

Acid-catalyzed dehydration of this compound would lead to the formation of alkenes. researchgate.net The removal of the hydroxyl group and a proton from an adjacent carbon atom can result in the formation of different isomeric alkenes. The likely products would be (E/Z)-2-(4-bromophenyl)but-2-ene and 2-(4-bromophenyl)but-1-ene.

Theoretical studies can be employed to:

Determine the relative stability of the possible carbocation intermediates.

Calculate the energy barriers for the different reaction pathways leading to the various alkene products.

Predict the major and minor products based on the calculated transition state energies (Zaitsev's vs. Hofmann's rule).

By modeling these reaction pathways, computational chemistry can provide a detailed understanding of the reactivity of this compound and guide experimental efforts.

Mechanistic Insights into Chemical Reactivity

Elucidation of Reaction Pathways in 3-(4-Bromophenyl)butan-2-ol Synthesis and Derivatization

The synthesis of this compound can be approached through several established organic chemistry pathways. A common and direct method involves the reduction of the corresponding ketone, 4-(4-bromophenyl)butan-2-one (B1268805). This transformation is typically achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Another plausible synthetic route starts from (4-bromophenyl)boronic acid. While detailed procedures for the direct synthesis of the butanol are not extensively published, analogous reactions provide a strong precedent. For instance, the synthesis of the related (S)-3-(4-Bromophenyl)butanoic acid utilizes a rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to an unsaturated ester. orgsyn.orgorgsyn.org A similar strategy could potentially be adapted.

Derivatization of this compound can proceed at two primary sites: the hydroxyl group and the carbon-bromine bond on the aromatic ring.

Reactions at the Hydroxyl Group: The alcohol can be readily converted into esters through reaction with acyl chlorides or carboxylic anhydrides. It can also be transformed into ethers via reactions like the Williamson ether synthesis, though this requires initial conversion of the alcohol to its alkoxide.

Reactions at the C-Br Bond: The bromine atom serves as a versatile handle for various carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonagashira reactions. These transformations allow for the elaboration of the phenyl ring, connecting it to other molecular fragments.

Table 1: Key Synthetic and Derivatization Reactions
Reaction TypeReagentsFunctional Group TransformedProduct Type
ReductionNaBH₄, Methanol (B129727)Ketone (Precursor)Secondary Alcohol
EsterificationAcetyl chloride, Pyridine (B92270)HydroxylEster
OxidationPCC or H₂CrO₄HydroxylKetone
Suzuki CouplingAryl boronic acid, Pd catalyst, BaseAryl BromideBiaryl compound

Role of the Bromine Atom in Directing Reactivity

The bromine atom attached to the phenyl ring significantly influences the molecule's reactivity in two main ways: by modifying the electronic properties of the ring and by serving as a leaving group in cross-coupling reactions.

Electronic Effects: Bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. This effect makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. However, through resonance, the lone pairs on the bromine atom can donate electron density to the ring (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom.

Functional Handle for Cross-Coupling: The most significant role of the bromine atom in modern organic synthesis is its function as a reactive site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can undergo oxidative addition to a low-valent palladium complex, initiating catalytic cycles like the Suzuki-Miyaura, Heck, and Sonagashira reactions. This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, making the bromine atom a crucial point for molecular elaboration.

Influence of the Hydroxyl Group on Reaction Selectivity

The secondary hydroxyl (-OH) group is the other primary site of reactivity in this compound. Its influence on reaction selectivity is profound, particularly in substitution and elimination reactions.

The hydroxyl group itself is a poor leaving group because its conjugate base, the hydroxide (B78521) ion (OH⁻), is a strong base and thus unstable. libretexts.org For the C-O bond to break in a substitution or elimination reaction, the -OH group must first be converted into a better leaving group. msu.edu This is typically achieved by protonation under strongly acidic conditions. masterorganicchemistry.com The protonated hydroxyl group, -OH₂⁺, is a much better leaving group as it departs as a stable, neutral water molecule.

Substitution Reactions (Sₙ1/Sₙ2): In the presence of strong acids like HBr, the alcohol is protonated, leading to the formation of a water molecule as a leaving group. pearson.com The departure of water generates a secondary carbocation intermediate at the C2 position of the butane (B89635) chain. This carbocation can then be attacked by a nucleophile (e.g., Br⁻). This pathway is characteristic of an Sₙ1 mechanism. pearson.com An Sₙ2 pathway is less likely for a secondary alcohol due to steric hindrance but can be favored by converting the -OH to a sulfonate ester (e.g., tosylate), which is an excellent leaving group, and using a strong, non-basic nucleophile.

Elimination Reactions (E1/E2): In the presence of strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and heat, elimination is favored over substitution. masterorganicchemistry.com After protonation and departure of water to form the secondary carbocation (E1 pathway), a weak base (like water or HSO₄⁻) removes a proton from an adjacent carbon to form an alkene. The selectivity of this reaction (Zaitsev's vs. Hofmann's rule) depends on the specific reaction conditions and the steric environment.

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, which relate to the influence of orbital overlap on the geometry and reactivity of a molecule, play a critical role in the reactions of this compound. wikipedia.org These effects are particularly important in elimination reactions and in reactions involving the chiral center at C2.

In an E2 elimination reaction, a key stereoelectronic requirement is that the proton being abstracted and the leaving group must be in an anti-periplanar conformation. This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the alkene product. For this compound, after conversion of the -OH to a good leaving group (e.g., -OTs), the molecule must adopt a specific rotational conformation to allow for an anti-periplanar arrangement between a proton on C1 or C3 and the leaving group on C2. The relative stability of the transition states leading to different alkene products will be governed by these conformational requirements.

The presence of a chiral center at the carbon bearing the hydroxyl group means the molecule exists as a pair of enantiomers. In reactions with chiral reagents or catalysts, this stereocenter can lead to diastereoselective outcomes. The existing stereochemistry can direct the approach of a reagent to one face of the molecule over the other, influencing the stereochemistry of the product.

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetics and thermodynamics of reactions involving this compound are governed by the stability of intermediates and transition states.

Kinetic Control: In reactions proceeding via an Sₙ1 or E1 mechanism, the rate-determining step is the formation of the secondary carbocation after the departure of the leaving group (e.g., H₂O). pearson.com The activation energy for this step is high, and the reaction rate is dependent only on the concentration of the substrate. The stability of this carbocation is influenced by hyperconjugation with the adjacent methyl and methylene (B1212753) groups and by the electronic effects of the 4-bromophenyl group. Sₙ2 reactions, being bimolecular, would have a rate dependent on both the substrate and the incoming nucleophile.

Thermodynamic Control: The distribution of products is determined by their relative thermodynamic stabilities. In elimination reactions, the most substituted alkene (Zaitsev's product) is typically the most thermodynamically stable and is therefore favored, especially at higher temperatures which allow for equilibrium to be established. The preference for elimination over substitution at higher temperatures is also a thermodynamic effect, driven by the increase in entropy from forming multiple product molecules from a single reactant molecule.

Table 2: Mechanistic Factors in Key Transformations
TransformationMechanism TypeKey IntermediateKinetic/Thermodynamic Favorability
Substitution (with HBr)Sₙ1Secondary CarbocationRate depends on carbocation stability.
Elimination (with H₂SO₄)E1Secondary CarbocationFavored at higher temperatures (entropy).
Oxidation (with PCC)Concerted (Chromate ester)Chromate (B82759) EsterKinetically controlled, often fast at room temp.
Suzuki CouplingCatalytic CycleOrganopalladium speciesDriven by formation of stable C-C bond.

Applications in Advanced Organic Synthesis

3-(4-Bromophenyl)butan-2-ol as a Precursor for Stereodefined Building Blocks

The chiral nature of this compound, arising from its stereocenter at the C-2 position, renders it a valuable starting material for the synthesis of enantiomerically enriched compounds. The hydroxyl group can be derivatized or replaced with stereochemical control, allowing for the creation of a variety of stereodefined building blocks.

The stereochemical outcome of reactions at the chiral center is crucial. For instance, nucleophilic substitution reactions at the C-2 position, after converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), can proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN2 or SN1-type with neighboring group participation). This controlled manipulation of the stereocenter is fundamental in asymmetric synthesis.

Moreover, the hydroxyl group can direct the stereoselectivity of reactions at adjacent positions. While there are no direct studies on this compound, analogous chiral secondary benzylic alcohols are known to influence the diastereoselectivity of reactions such as epoxidations or dihydroxylations of a nearby double bond, if one were introduced into the molecule.

Table 1: Potential Stereoselective Transformations of this compound Analogs

Starting Material AnalogyReagentsProduct TypeStereochemical Outcome
Chiral secondary benzylic alcohol1. TsCl, Pyridine (B92270); 2. NaN3Chiral azideInversion (SN2)
Chiral secondary benzylic alcoholMitsunobu Reaction (e.g., PPh3, DIAD, Nu-H)Varies with nucleophileInversion
Chiral secondary benzylic alcoholDess-Martin PeriodinaneChiral ketoneOxidation

This table is illustrative and based on common transformations of chiral secondary alcohols.

Utilization in the Synthesis of Polyfunctionalized Molecules

The presence of the 4-bromophenyl group in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. acs.orgwikipedia.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex polyfunctionalized molecules from simple precursors.

Suzuki-Miyaura Coupling: The bromide can be coupled with a wide range of organoboron compounds to form a new C-C bond. This is a highly versatile method for introducing new aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can form a new C-C bond at the olefinic position, leading to substituted styrenyl derivatives.

Sonogashira Coupling: The coupling with terminal alkynes, typically catalyzed by palladium and a copper co-catalyst, yields aryl alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with amines, providing access to a wide array of substituted anilines.

These cross-coupling reactions are generally tolerant of the alcohol functionality, meaning that this compound can be used directly without the need for protecting groups in many cases. This enhances the efficiency of synthetic routes.

Table 2: Representative Cross-Coupling Reactions on Bromophenyl Analogs

Coupling ReactionReaction PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4, base (e.g., Na2CO3)Biaryl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)2, P(o-tol)3, base (e.g., Et3N)Substituted alkene
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, base (e.g., Et3N)Aryl alkyne
Buchwald-HartwigAminePd2(dba)3, ligand (e.g., BINAP), base (e.g., NaOt-Bu)Arylamine

This table provides examples of common cross-coupling reactions and is for illustrative purposes.

Contribution to the Development of New Catalysts or Ligands (if applicable)

While there are no specific reports on the use of this compound in the development of new catalysts or ligands, its structure contains key features that are desirable in chiral ligand design. Chiral alcohols and their derivatives, particularly amino alcohols, are precursors to many successful classes of ligands for asymmetric catalysis. nih.gov

The chiral backbone of this compound can be elaborated to introduce coordinating heteroatoms such as nitrogen or phosphorus. For example, the hydroxyl group could be converted to an amino group with retention or inversion of stereochemistry. The resulting chiral amine could then be further functionalized. The 4-bromophenyl group offers a site for introducing another coordinating group via a cross-coupling reaction, potentially leading to bidentate or tridentate ligands.

For instance, a common strategy in ligand synthesis is the preparation of phosphino-oxazoline (PHOX) ligands, which have proven effective in a variety of asymmetric transformations. A hypothetical route to a P,N-ligand from a derivative of this compound could involve the conversion of the alcohol to an amine, followed by reaction with a phosphine-containing acyl chloride. The modular nature of such a synthesis would allow for the tuning of the ligand's steric and electronic properties. nih.gov

The development of new chiral ligands is crucial for advancing asymmetric catalysis, and molecules like this compound represent potential starting points for the exploration of novel ligand architectures.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

While classic synthetic methods can produce 3-(4-bromophenyl)butan-2-ol, future research will prioritize the development of more efficient, scalable, and environmentally benign processes. A key area of focus is the improvement of synthetic pathways to its direct precursors, such as (S)-3-(4-bromophenyl)butanoic acid.

Current state-of-the-art methods involve the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, a reaction catalyzed by rhodium complexes with chiral ligands like (R)-BINAP. orgsyn.orgorgsyn.org This process is noted for being simple, reproducible, scalable, and cost-effective, providing high enantiomeric purity. orgsyn.orgorgsyn.org

Future advancements are expected to build upon this foundation by:

Exploring alternative catalysts: Research into replacing precious metal catalysts like rhodium with more abundant and less toxic earth-abundant metals (e.g., iron, copper) is a significant trend in green chemistry.

Improving atom economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. assets-servd.host

Solvent-free or green solvent conditions: Developing procedures that reduce or eliminate the use of volatile and hazardous organic solvents, potentially using solvent-free reactions or benign alternatives like water or ionic liquids. rsc.org

Flow chemistry: Implementing continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processes. researchgate.net

StrategyKey FeaturesPotential Improvements
Asymmetric Rhodium-Catalyzed AdditionHigh enantioselectivity (>99% ee); Scalable and reproducible. orgsyn.orgorgsyn.orgReplacement of rhodium with earth-abundant metals.
Biocatalytic ReductionUse of enzymes (e.g., ketoreductases) for stereoselective ketone reduction.Enzyme engineering for enhanced stability and substrate scope.
Flow Chemistry SynthesisEnhanced safety, process control, and scalability. researchgate.netIntegration of in-line purification and analysis.
Sustainable Solvent SystemsReduces environmental impact by avoiding hazardous solvents. rsc.orgDevelopment of recyclable solvent systems.

Exploration of Novel Reactivity Modalities

The bifunctional nature of this compound—possessing both a secondary alcohol and an aryl bromide—opens avenues for diverse chemical transformations. Future research will likely focus on leveraging these functional groups to synthesize novel derivatives.

Alcohol Group Transformations: The secondary alcohol can undergo a variety of reactions. Dehydration, typically acid-catalyzed, can lead to a mixture of alkene products, including but-1-ene and but-2-ene isomers, through a carbocation intermediate. libretexts.orgchemguide.co.uk Nucleophilic substitution reactions, such as the Mitsunobu reaction, allow for the inversion of stereochemistry and the introduction of various nucleophiles. nih.gov Oxidation of the alcohol would yield the corresponding ketone, 4-(4-bromophenyl)butan-2-one (B1268805), a valuable intermediate in its own right. nih.gov

Aryl Bromide Transformations: The 4-bromophenyl moiety is a prime handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki nih.govresearchgate.net and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide array of substituents onto the aromatic ring, significantly diversifying the molecular architecture.

The exploration of tandem reactions that modify both functional groups in a single sequence could lead to the rapid construction of complex molecular libraries for screening purposes.

Integration of Machine Learning and AI in Synthetic Design

For this compound, future applications of AI could include:

Retrosynthetic Analysis: AI algorithms can analyze the target molecule and suggest multiple synthetic routes, ranking them based on factors like cost, step count, and predicted yield. cas.org

Reaction Condition Optimization: ML models can predict optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from existing experimental data, thereby reducing the time and resources spent on empirical optimization. nih.gov

Novelty in Route Design: By training models on diverse datasets, AI can identify non-intuitive connections and propose synthetic routes utilizing rare or newly discovered reactions, pushing the boundaries of chemical synthesis. cas.org

Advanced Chiral Resolution and Asymmetric Synthesis Strategies

The control of stereochemistry is paramount, as the biological activity of chiral molecules often depends on a single enantiomer. Future research will continue to refine methods for obtaining enantiomerically pure this compound.

Asymmetric Synthesis: This approach, which creates the desired stereocenter selectively, is generally preferred over resolving a racemic mixture. wikipedia.org The established rhodium-catalyzed asymmetric synthesis of its precursor is a powerful example. orgsyn.orgorgsyn.org Future work could explore other catalytic systems, including organocatalysis, which avoids the use of metals entirely and has become a major field in asymmetric synthesis. cardiff.ac.uk The use of chiral auxiliaries derived from natural products like a-pinene in borane-based reagents has also proven effective for the asymmetric synthesis of homoallylic alcohols and could be adapted. york.ac.uk

Chiral Resolution: For cases where a racemic synthesis is employed, advanced resolution techniques will be crucial.

Enzymatic Resolution: Lipases and other enzymes can selectively acylate or hydrolyze one enantiomer of an alcohol, allowing for the separation of the two. researchgate.netresearchgate.net This biocatalytic method is highly enantioselective and operates under mild conditions.

Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent (like tartaric acid or a chiral amine) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

MethodPrincipleAdvantagesReference Example
Asymmetric CatalysisA chiral catalyst directs the formation of one enantiomer over the other.High efficiency; avoids discarding 50% of material.Rhodium/(R)-BINAP catalyzed addition to form precursor. orgsyn.orgorgsyn.org
OrganocatalysisUse of small, metal-free organic molecules as chiral catalysts.Lower toxicity, often stable to air and moisture.Proline-catalyzed intramolecular aldol (B89426) reaction. cardiff.ac.uk
Enzymatic ResolutionEnzymes selectively react with one enantiomer in a racemic mixture.Very high enantioselectivity; mild reaction conditions.Lipase-catalyzed resolution of haloalcohols. researchgate.net
Diastereomeric CrystallizationFormation of separable diastereomeric derivatives with a chiral resolving agent.Well-established, scalable technique.Pasteur's resolution of tartaric acid using cinchotoxine. wikipedia.org

Deepening Mechanistic Understanding through in situ Spectroscopy and Advanced Computation

A fundamental understanding of reaction mechanisms is essential for optimizing existing reactions and designing new ones. The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for elucidating reaction pathways.

In situ Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow chemists to monitor reactions as they occur, enabling the detection of transient intermediates and providing insights into reaction kinetics. For instance, ³¹P NMR has been used to study the formation of betaine (B1666868) and phosphorane intermediates in the Mitsunobu reaction, a transformation applicable to secondary alcohols. nih.gov Applying such methods to reactions involving this compound could clarify reaction mechanisms and help identify rate-limiting steps or sources of side products.

Advanced Computation: Computational chemistry, particularly Density Functional Theory (DFT), allows for the modeling of molecular structures, reaction pathways, and transition states. researchgate.net Such studies can predict the relative stabilities of intermediates, calculate activation energies, and explain the origins of stereoselectivity. asianresassoc.org For example, computational analysis could be used to model the carbocation intermediates in the dehydration of this compound to predict the ratio of alkene products, complementing experimental findings. masterorganicchemistry.compearson.com

By combining real-time observation with theoretical calculations, researchers can gain an unprecedented level of mechanistic detail, paving the way for more rational and efficient synthetic chemistry.

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